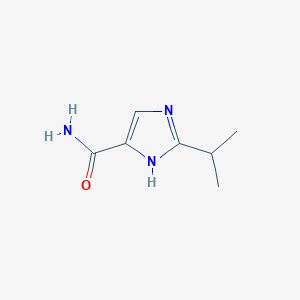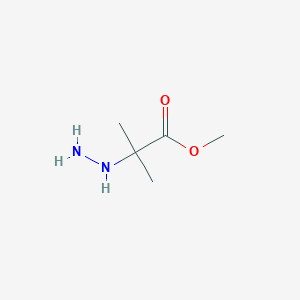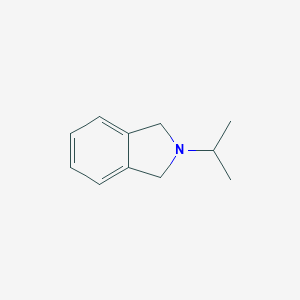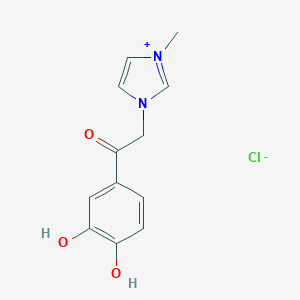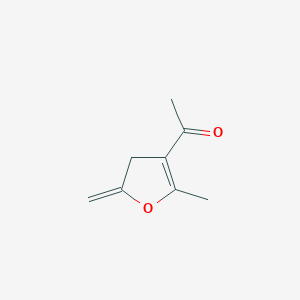![molecular formula C13H15N3O4S B056367 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide CAS No. 24477-36-9](/img/structure/B56367.png)
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citicoline sodium salt, also known as cytidine diphosphate-choline sodium, is a naturally occurring compound found in the cells of human and animal tissues. It plays a crucial role in the synthesis of phosphatidylcholine, a major component of cell membranes. Citicoline sodium salt is widely recognized for its neuroprotective properties and is used in various therapeutic applications, particularly in the treatment of neurological disorders .
Aplicaciones Científicas De Investigación
Citicoline sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various phospholipids.
Biology: Citicoline sodium salt is studied for its role in cell membrane synthesis and repair.
Medicine: It is widely used in the treatment of neurological disorders such as stroke, Alzheimer’s disease, and Parkinson’s disease.
Industry: Citicoline sodium salt is used in the production of dietary supplements and pharmaceuticals.
Safety and Hazards
The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For the similar compound “5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide”, the hazard statements are H315, H319, H335, and the precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of citicoline sodium salt involves several synthetic routes. One common method includes the reaction of cytidine-5-monophosphate with choline phosphate in the presence of a suitable catalyst. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions. The resulting citicoline is then converted to its sodium salt form by neutralizing with sodium hydroxide .
Industrial Production Methods: Industrial production of citicoline sodium salt often involves the use of dicarboxylic acids or their salts to achieve high purity levels. The process includes the reaction of cytidine-5-monophosphate with choline phosphate, followed by purification through column chromatography. The final product is obtained by recrystallization, ensuring a purity of over 99% .
Análisis De Reacciones Químicas
Types of Reactions: Citicoline sodium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation.
Common Reagents and Conditions:
Hydrolysis: Citicoline sodium salt can be hydrolyzed into choline and cytidine in the presence of water and suitable enzymes.
Phosphorylation: The compound can participate in phosphorylation reactions, forming phosphatidylcholine.
Oxidation: Citicoline sodium salt can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Major Products: The major products formed from these reactions include choline, cytidine, and phosphatidylcholine .
Mecanismo De Acción
Citicoline sodium salt exerts its effects by increasing the synthesis of phosphatidylcholine, a key component of neuronal cell membranes. It enhances the production of acetylcholine, a neurotransmitter involved in cognitive functions. Additionally, citicoline sodium salt helps in reducing glutamate levels and increasing adenosine triphosphate (ATP) levels in the brain, providing neuroprotection and supporting brain energy metabolism .
Similar Compounds:
Choline: Both citicoline sodium salt and choline play essential roles in brain health.
Phosphatidylcholine: While phosphatidylcholine is a direct component of cell membranes, citicoline sodium salt serves as a precursor, making it a more versatile compound in therapeutic applications.
Uniqueness: Citicoline sodium salt is unique due to its ability to enhance cognitive functions and provide neuroprotection. Its efficiency in crossing the blood-brain barrier and its role in synthesizing essential phospholipids make it a valuable compound in both research and therapeutic contexts .
Propiedades
IUPAC Name |
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-8-12(16-20-9)13(17)15-7-6-10-2-4-11(5-3-10)21(14,18)19/h2-5,8H,6-7H2,1H3,(H,15,17)(H2,14,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGWNIGZMCIXJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


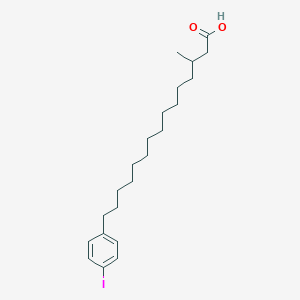
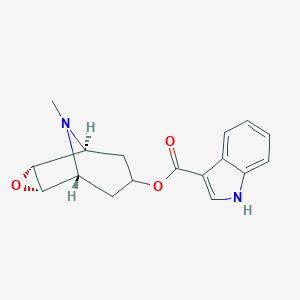

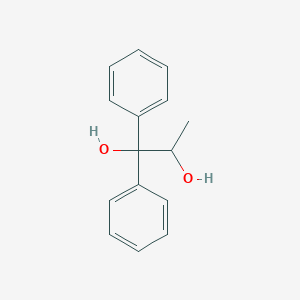
![2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride](/img/structure/B56299.png)
